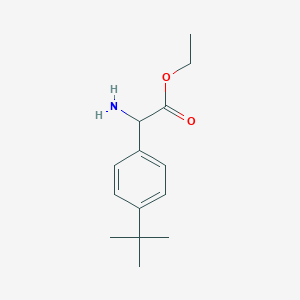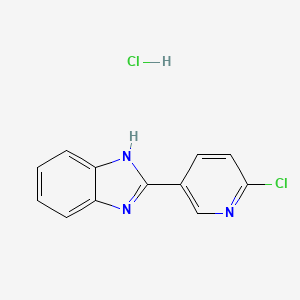
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a chloropyridinyl group attached to the benzodiazole structure. It is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 6-chloropyridine-3-carboxylic acid and o-phenylenediamine.
Condensation Reaction: The 6-chloropyridine-3-carboxylic acid is reacted with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. This reaction leads to the formation of the benzodiazole ring.
Hydrochloride Formation: The resulting benzodiazole compound is then treated with hydrochloric acid to form the hydrochloride salt of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to modify the benzodiazole ring or the chloropyridinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dechlorinated products.
科学研究应用
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
作用机制
The mechanism of action of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole: This compound is similar in structure but lacks the hydrochloride salt form.
2-(6-bromopyridin-3-yl)-1H-1,3-benzodiazole: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and properties.
2-(6-fluoropyridin-3-yl)-1H-1,3-benzodiazole: The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological activity.
Uniqueness
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the chloropyridinyl group and the hydrochloride salt form. The chlorine atom can participate in various substitution reactions, providing a versatile platform for chemical modifications. Additionally, the hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C12H9Cl2N3 |
|---|---|
分子量 |
266.12 g/mol |
IUPAC 名称 |
2-(6-chloropyridin-3-yl)-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C12H8ClN3.ClH/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12;/h1-7H,(H,15,16);1H |
InChI 键 |
CMDRJJSCJGJXME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



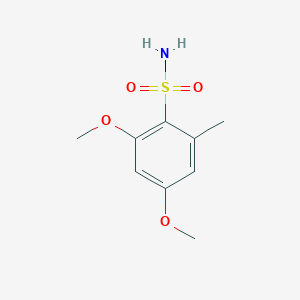

![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)

![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
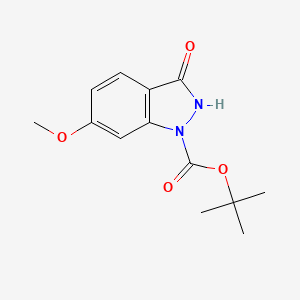


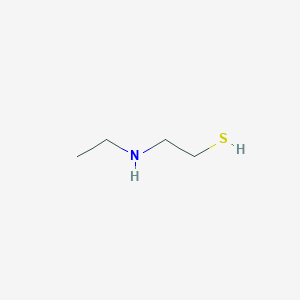
![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)

